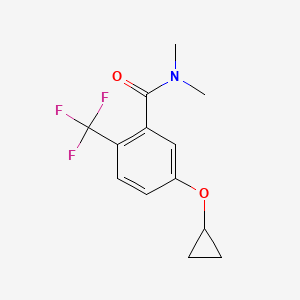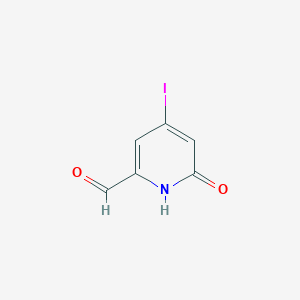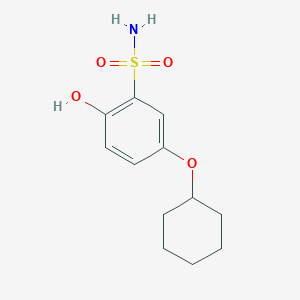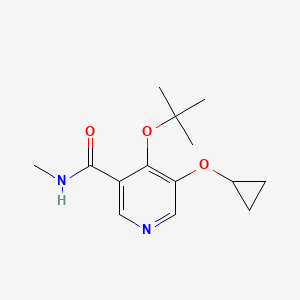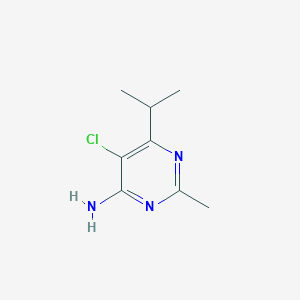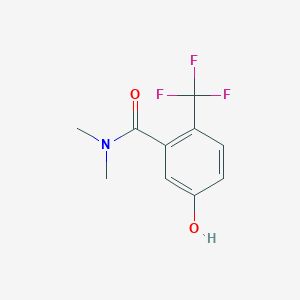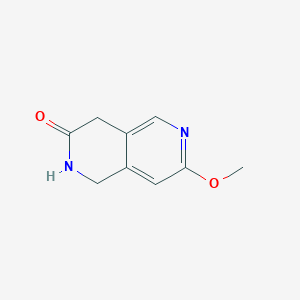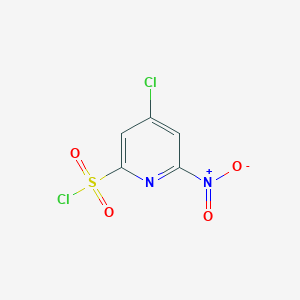
4-Chloro-6-nitropyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O4S and a molecular weight of 257.05 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both chloro and nitro functional groups, which contribute to its reactivity.
Méthodes De Préparation
The synthesis of 4-Chloro-6-nitropyridine-2-sulfonyl chloride typically involves the chlorination and nitration of pyridine derivatives. One common method includes the reaction of 4-chloro-6-nitropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
4-Chloro-6-nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups make the compound highly reactive towards nucleophilic substitution reactions. Common reagents include amines, alcohols, and thiols, which can replace the chloro group to form corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl chloride group, to form sulfonic acids or sulfonamides.
Major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
4-Chloro-6-nitropyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-nitrogen bonds. It is also employed in the synthesis of heterocyclic compounds.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl chloride groups, which can further react with nucleophiles.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively. The chloro and nitro groups further enhance the electrophilicity of the compound, facilitating these reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Chloro-6-nitropyridine-2-sulfonyl chloride include:
4-Chloro-2-nitropyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
6-Nitropyridine-2-sulfonyl chloride: Lacks the chloro group, which affects its reactivity and the types of reactions it can undergo.
4-Chloro-6-nitropyridine: Lacks the sulfonyl chloride group, limiting its applications in sulfonation reactions.
The presence of both chloro and nitro groups, along with the sulfonyl chloride functionality, makes this compound unique in its reactivity and versatility in various chemical reactions .
Propriétés
Formule moléculaire |
C5H2Cl2N2O4S |
|---|---|
Poids moléculaire |
257.05 g/mol |
Nom IUPAC |
4-chloro-6-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl2N2O4S/c6-3-1-4(9(10)11)8-5(2-3)14(7,12)13/h1-2H |
Clé InChI |
YBQWLLWAVBHLHX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


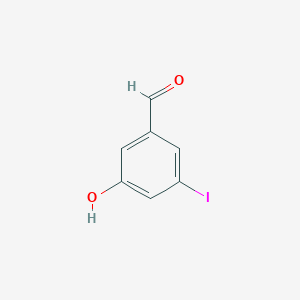
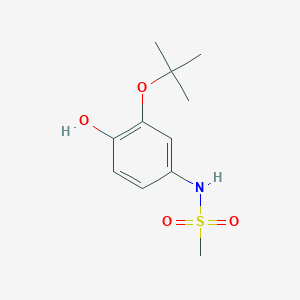


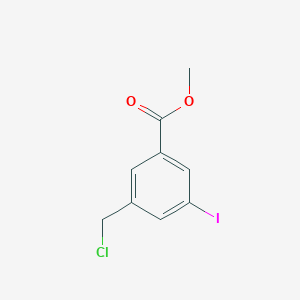
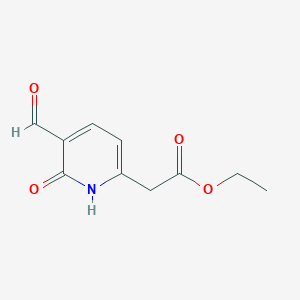
![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)
